molecular formula C7H8N4 B1593327 5-Methylpyrazolo[1,5-A]pyrimidin-7-amine CAS No. 2369-88-2

5-Methylpyrazolo[1,5-A]pyrimidin-7-amine

Cat. No.: B1593327
CAS No.: 2369-88-2
M. Wt: 148.17 g/mol
InChI Key: MCNGFYXMIRHJEO-UHFFFAOYSA-N
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Description

5-Methylpyrazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound with a fused ring structure containing both pyrazole and pyrimidine rings.

Safety and Hazards

The safety data sheet for “5-Methylpyrazolo[1,5-A]pyrimidin-7-amine” advises avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrazolo[1,5-A]pyrimidin-7-amine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-biselectrophiles. This method is favored due to its excellent performance and versatility . The reaction conditions often include the use of solvents such as acetic acid and heating under reflux .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the cyclocondensation reaction suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrazolo[1,5-A]pyrimidin-7-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-A]pyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methylpyrazolo[1,5-A]pyrimidin-7-amine include other pyrazolo[1,5-A]pyrimidine derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique photophysical properties and biological activities. Its methyl group at position 5 and amino group at position 7 contribute to its distinct reactivity and functionality .

Properties

IUPAC Name

5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-4-6(8)11-7(10-5)2-3-9-11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNGFYXMIRHJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647695
Record name 5-Methylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2369-88-2
Record name 5-Methylpyrazolo[1,5-a]pyrimidin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2369-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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